molecular formula C8H5F2N B1294412 2,4-Difluorophenylacetonitrile CAS No. 656-35-9

2,4-Difluorophenylacetonitrile

Cat. No. B1294412
CAS RN: 656-35-9
M. Wt: 153.13 g/mol
InChI Key: AGAOESUOSOGZOD-UHFFFAOYSA-N
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Description

2,4-Difluorophenylacetonitrile is a chemical compound that has been synthesized and studied for its potential applications in various fields. The compound is characterized by the presence of two fluorine atoms attached to a benzene ring, which is further connected to an acetonitrile group. This structure is of interest due to the unique properties imparted by the fluorine atoms and the nitrile group.

Synthesis Analysis

The synthesis of 2,4-Difluorophenylacetonitrile has been achieved through a one-pot process starting from 2,4-difluorobenzaldehyde. The process involves reduction with potassium borohydride, followed by chlorination and cyanation in the presence of a water-carrying agent such as toluene. The optimal conditions for this synthesis have been determined, leading to a total yield of 62.1% . This method is practical and has been suggested as easy to scale up, which is beneficial for industrial applications.

Molecular Structure Analysis

While the specific molecular structure analysis of 2,4-Difluorophenylacetonitrile is not detailed in the provided papers, related compounds have been studied using X-ray crystallography and theoretical calculations. For instance, a similar α-aminonitrile compound has been characterized, and its crystal structure solved by direct methods using single-crystal X-ray diffraction data . Such analyses are crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of related fluorinated acetonitriles has been explored. For example, difluoro(trimethylsilyl)acetonitrile has been used as a cyanodifluoromethylating reagent towards various substrates under both basic and acidic conditions . Additionally, the reactivity of 2,4-Difluorophenylacetonitrile could be inferred from studies on similar compounds, such as the reaction between pentafluorophenylacetonitrile and guanidine-like bases, which resulted in the formation of substituted dimers and oligomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluorophenylacetonitrile can be deduced from its molecular structure and the properties of similar compounds. The presence of fluorine atoms is likely to influence the compound's lipophilicity, boiling point, and chemical stability. The nitrile group contributes to its reactivity, especially in nucleophilic addition reactions. The exact properties would require empirical determination through experiments such as spectroscopic characterization, which has been performed for related compounds .

Scientific Research Applications

Synthesis Process

2,4-Difluorophenylacetonitrile is synthesized through a one-pot method starting from 2,4-difluorobenzaldehyde. This involves reduction, chlorination, and cyanation processes. The optimal conditions include using toluene as the water-carrying agent and maintaining a specific temperature and time, resulting in a total yield of 62.1%. This synthesis method is practical for scale-up (Li Han-wei, 2009).

Analytical Chemistry

In analytical chemistry, techniques such as high-performance liquid chromatography (HPLC) are utilized for the determination of related compounds in biological samples. This involves specific methods for sample preparation and analysis, showcasing the compound's utility in analytical applications (Xiao Chen et al., 2018).

Environmental Studies

2,4-Difluorophenylacetonitrile derivatives are used in environmental studies to understand the fate of contaminants in ecosystems. Techniques like nuclear magnetic resonance (NMR) help in identifying and quantifying contaminants and their metabolites in plant systems (J. Tront & F. Saunders, 2007).

Water Treatment Technologies

The compound's derivatives are studied in water treatment technologies for the removal of herbicides from contaminated water sources. Different methods, including electrochemical processes and biofilm reactors, have been explored for their efficacy in degrading herbicides like 2,4-D (A. Dargahi et al., 2021).

Safety And Hazards

This compound is considered hazardous. It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this compound should be in a well-ventilated area or outdoors, and away from heat, sparks, open flames, or hot surfaces . Personal protective equipment, including gloves, protective clothing, eye protection, and face protection, should be worn when handling this compound .

properties

IUPAC Name

2-(2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAOESUOSOGZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215856
Record name (2,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenylacetonitrile

CAS RN

656-35-9
Record name 2,4-Difluorophenylacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-difluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIFLUOROPHENYLACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU758G7CQV
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Gerasimchuk, L Goeden, P Durham, C Barnes… - Inorganica Chimica …, 2008 - Elsevier
A series of new disubstituted halogenated arylcyanoximes was synthesized using nitrosation reaction of the respective phenylacetonitriles by CH 3 –ONO at room temperature in …
Number of citations: 38 www.sciencedirect.com
YM Loksha, EB Pedersen, P La Colla… - Organic & Biomolecular …, 2016 - pubs.rsc.org
A facile and novel synthetic route to MC-1220 was achieved by condensation of 4,6-dichloro-N,N-5-trimethylpyrimidin-2-amine (1) with the sodium salt of 2,6-difluorophenylacetonitrile, …
Number of citations: 6 pubs.rsc.org
PK Yonan, RL Novotney, CM Woo… - Journal of Medicinal …, 1980 - ACS Publications
The synthesis and biological evaluation of a series of a,-bis [(dialkylamino) alkyl] phenylacetamides, 2, are presented. These compounds are structurally relatedto the antiarrhythmic …
Number of citations: 19 pubs.acs.org
SM Lee, JM Roseman, CB Zartman, EP Morrison… - Journal of fluorine …, 1996 - Elsevier
The selective fluorination of compounds containing benzylic hydrogen atoms was accomplished by electrolysis in a mixture of 70% HF and 30% pyridine (Olah's reagent) using a …
Number of citations: 32 www.sciencedirect.com
M Vaillancourt, B Vanasse, N Le Berre, E Cohen… - Bioorganic & medicinal …, 1994 - Elsevier
A series of enol HIV-1 protease inhibitors which show competitive inhibition and the structure-activity relationship study which led to the design of these compounds are reported. By …
Number of citations: 5 www.sciencedirect.com

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